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Introduction

UNC5293 is a potent and highly selective, orally available small molecule inhibitor of MER
receptor tyrosine kinase (MERTK) with a reported IC50 of 0.9 nM and a Ki of 0.19 nM.[1][2]
MERTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, plays a
crucial role in various cellular processes, including cell survival, proliferation, and immune
regulation.[3][4] Dysregulation of MERTK signaling has been implicated in the pathogenesis of
various cancers and autoimmune diseases. Inhibition of MERTK with UNC5293 has been
shown to induce direct tumor cell killing and stimulate the innate immune response, making it a
promising therapeutic agent.[2][5]

Flow cytometry is an indispensable tool for dissecting the cellular effects of targeted therapies
like UNC5293. This document provides detailed application notes and protocols for the use of
UNC5293 in in vitro studies, with a specific focus on preparing and analyzing cells by flow
cytometry to assess its impact on immune cell populations and signaling pathways.

Mechanism of Action and Signaling Pathway

MERTK is activated by its ligands, primarily Growth Arrest-Specific 6 (Gas6) and Protein S.
Upon ligand binding, MERTK dimerizes and autophosphorylates, initiating downstream
signaling cascades. These pathways include the phosphoinositide 3-kinase (PI3K)/AKT,
mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and
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Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways.[3][6]
These signaling cascades regulate cell survival, proliferation, and cytokine production.
UNC5293 exerts its inhibitory effect by binding to the ATP-binding pocket of the MERTK kinase
domain, thereby blocking its autophosphorylation and the subsequent activation of downstream
signaling.[4]
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MERTK signaling pathway and its inhibition by UNC5293.
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Data Presentation: Quantitative Effects of MERTK
Inhibition
The following tables summarize the quantitative effects of MERTK inhibition on various cell

types as determined by flow cytometry and other in vitro assays. These data are compiled from
studies using UNC5293 and other selective MERTK inhibitors.

Table 1: In Vitro Potency of UNC5293

Cell Line Assay Type IC50 (nM) Reference
Human B-cell acute
_ MERTK
lymphoblastic ] 9.4 [7]
) Phosphorylation
leukemia (B-ALL)
SEM B-ALL FLT3 Phosphorylation 170 [7]

Table 2: Effects of MERTK Inhibition on Immune Cell Populations (Flow Cytometry)
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Cell Type Treatment Marker Change Reference
CD11b+ -
MERTK Inhibitor Decreased
Monocytes/Macr PD-L1 ) [8]
(MRX-2843) Expression
ophages
CD11b+ o
MERTK Inhibitor Decreased
Monocytes/Macr PD-L2 ] [8]
(MRX-2843) Expression
ophages
] Decreased
CD8+ T cells MERTK-/- mice PD-1 )
Expression
) Decreased
CDA4+ T cells MERTK-/- mice PD-1 _
Expression

Glioblastoma-

) MERTK Inhibitor CD206 (M2 Decreased

associated ] [9]
(MRX-2843) marker) Population

macrophages
M2 Macrophages MERTK Inhibitor ~ T-cell Partially [10]
(human) (INCB081776) suppression Reversed
M2 Macrophages MerTK
(human, CAD - Expression (% 11.88 + 4.86 [11]
patients) positive)
M1 Macrophages MerTK
(human, CAD - Expression (% 7.18+£4.73 [11]
patients) positive)

Experimental Protocols

Protocol 1: In Vitro Treatment of Suspension Cells with
UNC5293 for Flow Cytometry

This protocol is designed for treating suspension cells (e.g., leukemia cell lines, PBMCs) with
UNC5293 prior to analysis of cell surface markers by flow cytometry.

Materials:
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e UNC5293 (powder)

e Dimethyl sulfoxide (DMSO), cell culture grade

o Complete cell culture medium appropriate for the cell type

e Suspension cells of interest

e Phosphate-buffered saline (PBS)

o Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

e Fluorochrome-conjugated antibodies for flow cytometry

o 96-well round-bottom plates or microcentrifuge tubes

e Centrifuge

e Flow cytometer

Procedure:

o Preparation of UNC5293 Stock Solution:

o Dissolve UNC5293 powder in DMSO to create a high-concentration stock solution (e.g.,
10 mM). UNC5293 is soluble in DMSO at 100 mg/mL (192.79 mM).[1]

o Aliquot the stock solution into small volumes and store at -80°C for long-term storage or
-20°C for up to one month.[7] Avoid repeated freeze-thaw cycles.

e Cell Seeding:

o Culture cells to the desired density. Ensure cells are in the logarithmic growth phase and
have high viability (>95%).

o Count the cells and adjust the concentration to 1 x 1076 cells/mL in complete culture
medium.
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o Seed 1 mL of the cell suspension into each well of a 24-well plate or appropriate culture
vessel.

¢ UNC5293 Treatment:

o Prepare serial dilutions of the UNC5293 stock solution in complete culture medium to
achieve the desired final concentrations. A dose-response experiment is recommended to
determine the optimal concentration for your cell type (e.g., 1 nM to 1 uM).

o Add the diluted UNC5293 to the cell cultures. Include a vehicle control (DMSO) at the
same final concentration as the highest UNC5293 dose.

o Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a
humidified incubator with 5% CO2. The incubation time should be optimized based on the
specific markers being analyzed.

e Cell Harvesting and Staining:

o After incubation, gently resuspend the cells and transfer them to microcentrifuge tubes or
a 96-well round-bottom plate.

o Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
o Wash the cells once with 1 mL of cold PBS. Centrifuge and discard the supernatant.

o Resuspend the cell pellet in 100 pL of flow cytometry staining buffer containing the pre-
titrated fluorochrome-conjugated antibodies.

o Incubate for 30 minutes at 4°C in the dark.

o Wash the cells twice with 1 mL of flow cytometry staining buffer.

o Resuspend the final cell pellet in 300-500 pL of flow cytometry staining buffer for analysis.
o Flow Cytometry Analysis:

o Acquire the samples on a flow cytometer.
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o Use appropriate controls, including unstained cells, single-color controls for compensation,
and fluorescence minus one (FMO) controls for gating.

o Analyze the data using appropriate software to determine changes in marker expression
(e.g., mean fluorescence intensity (MFI) or percentage of positive cells).

UNC5293 Treatment and Flow Cytometry Workflow
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Workflow for UNC5293 treatment and flow cytometry.

Protocol 2: Analysis of Macrophage Polarization by Flow
Cytometry Following UNC5293 Treatment
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This protocol details the differentiation of human monocytes into macrophages and their
subsequent polarization, followed by treatment with UNC5293 to assess its effect on
macrophage phenotype.

Materials:

Human peripheral blood mononuclear cells (PBMCs)

e Ficoll-Paque

e M-CSF (Macrophage Colony-Stimulating Factor)

e |IFN-y (Interferon-gamma) and LPS (Lipopolysaccharide) for M1 polarization
e |IL-4 (Interleukin-4) and IL-13 (Interleukin-13) for M2 polarization

e UNC5293

e Fluorochrome-conjugated antibodies against CD14, CD68, CD80, CD86 (M1 markers),
CD163, CD206 (M2 markers), and MERTK.

Procedure:
e Monocyte Isolation and Macrophage Differentiation:
o Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
o Isolate monocytes from PBMCs by plastic adherence or using a monocyte isolation Kit.

o Culture monocytes in complete medium supplemented with M-CSF (50 ng/mL) for 5-7
days to differentiate them into MO macrophages.

e Macrophage Polarization:

o For M1 polarization, treat MO macrophages with IFN-y (20 ng/mL) and LPS (100 ng/mL)
for 48 hours.
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o For M2 polarization, treat MO macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for
48 hours.

¢ UNC5293 Treatment:

o Following polarization, treat the M1 and M2 macrophages with UNC5293 at various
concentrations (e.g., 10 nM to 1 uM) or a vehicle control (DMSO) for 24-48 hours.

o Flow Cytometry Analysis:
o Harvest the macrophages by gentle scraping or using a cell detachment solution.

o Follow steps 4 and 5 of Protocol 1 for cell staining and flow cytometry analysis using
antibodies against macrophage and polarization markers.

o Analyze the expression of M1 and M2 markers to determine the effect of UNC5293 on
macrophage polarization.

Macrophage Polarization and UNC5293 Analysis Workflow
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Workflow for macrophage polarization and UNC5293 analysis.

Troubleshooting and Considerations

o Cell Viability: High concentrations of UNC5293 may induce apoptosis. It is crucial to perform
a dose-response curve and assess cell viability (e.g., using a viability dye like Propidium
lodide or 7-AAD in your flow cytometry panel) to distinguish between specific inhibitory
effects and general cytotoxicity.

e DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is
low (typically <0.1%) to avoid solvent-induced toxicity.

» Antibody Titration: Properly titrate all antibodies to determine the optimal concentration for
staining, ensuring a high signal-to-noise ratio.

o Controls: The use of appropriate controls is critical for accurate data interpretation. This
includes untreated and vehicle-treated cells, as well as the necessary flow cytometry
controls mentioned in the protocols.

Conclusion

UNC5293 is a valuable research tool for investigating the role of MERTK in various biological
processes. The protocols and information provided in this document offer a comprehensive
guide for researchers and scientists to effectively utilize UNC5293 in conjunction with flow
cytometry to explore its effects on cellular signaling and immune cell function. Careful
optimization of experimental conditions will ensure the generation of reliable and reproducible
data.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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